3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxypropyl group, a thiophenyl group, and an oxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include boronic esters, palladium catalysts, and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 3-(2-bromophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 3-(2-methylphenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H18FN3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18FN3O3S/c1-27-10-5-9-23-20(26)14-12-16(17-8-4-11-29-17)24-21-18(14)19(25-28-21)13-6-2-3-7-15(13)22/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,23,26) |
InChI Key |
BBZZNJSIIYANRT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4 |
Origin of Product |
United States |
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